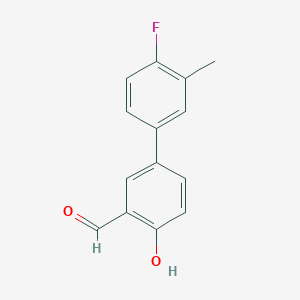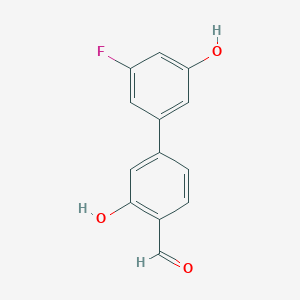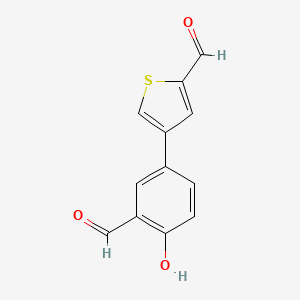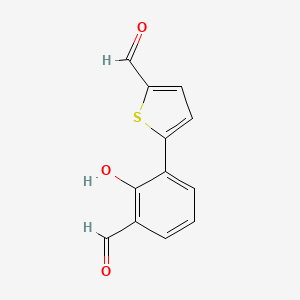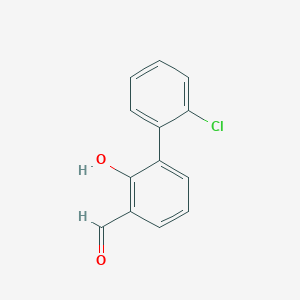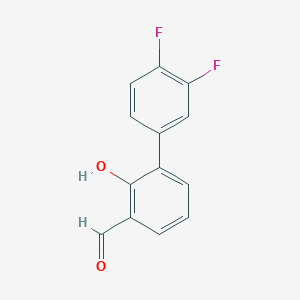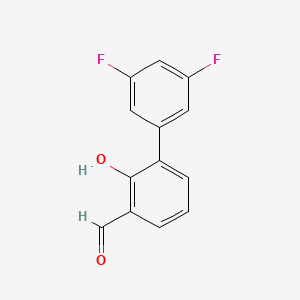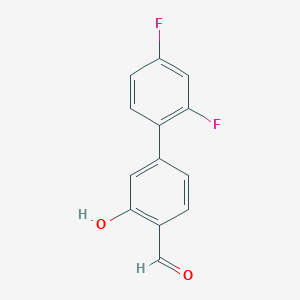
5-(2,4-Difluorophenyl)-2-formylphenol, 95%
Übersicht
Beschreibung
5-(2,4-Difluorophenyl)-2-formylphenol, 95% (5-DFPF-2-FP) is a derivative of phenol and a member of the difluorophenyl family of compounds. It has a wide range of applications, from industrial and pharmaceutical uses to scientific research. It is a colorless, crystalline solid with a melting point of 95-97°C and a boiling point of 152-154°C. It is insoluble in water, but soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 5-(2,4-Difluorophenyl)-2-formylphenol, 95% is not well understood. However, it is believed to interact with specific enzymes, such as cyclooxygenase-2 (COX-2), to inhibit the production of prostaglandins. This inhibition of prostaglandin production has been linked to the anti-inflammatory properties of 5-(2,4-Difluorophenyl)-2-formylphenol, 95%.
Biochemical and Physiological Effects
5-(2,4-Difluorophenyl)-2-formylphenol, 95% has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-cancer effects in cell cultures. In addition, it has been shown to have antioxidant effects in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(2,4-Difluorophenyl)-2-formylphenol, 95% in laboratory experiments is its low toxicity. It has been shown to be non-toxic in animal models and has no known adverse effects in humans. However, it should be handled with caution as it is a potent inhibitor of COX-2.
Zukünftige Richtungen
There are several potential future directions for research on 5-(2,4-Difluorophenyl)-2-formylphenol, 95%. These include further exploration of its anti-inflammatory and analgesic properties, as well as its potential as an anti-cancer agent. In addition, further research could be conducted to explore its potential as an antioxidant agent. Other potential research directions include the development of new synthetic methods for the synthesis of 5-(2,4-Difluorophenyl)-2-formylphenol, 95%, as well as the study of its mechanism of action. Finally, further research could be conducted to explore its potential applications in other areas, such as industrial and pharmaceutical uses.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Difluorophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as 1,4-difluorobenzene and 1,4-difluorobenzene-2-carboxylic acid. It is also used as a catalyst in the synthesis of various compounds, such as 1,4-difluorobenzene-2-carboxylic acid and 1,4-difluorobenzene-2-sulfonic acid. In addition, it is used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib.
Eigenschaften
IUPAC Name |
4-(2,4-difluorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-3-4-11(12(15)6-10)8-1-2-9(7-16)13(17)5-8/h1-7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHLWBKMJWLVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685120 | |
| Record name | 2',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Difluorophenyl)-2-formylphenol | |
CAS RN |
1261943-57-0 | |
| Record name | 2′,4′-Difluoro-3-hydroxy[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261943-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

